tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate
CAS No.: 359877-98-8
Cat. No.: VC3934803
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 359877-98-8 |
|---|---|
| Molecular Formula | C17H25BrN2O2 |
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | tert-butyl 4-[(3-bromophenyl)methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-7-15(8-10-20)19-12-13-5-4-6-14(18)11-13/h4-6,11,15,19H,7-10,12H2,1-3H3 |
| Standard InChI Key | VUVQLTINLBNMJM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)Br |
Introduction
tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate is a chemical compound with the CAS number 359877-98-8. It belongs to the class of piperidine derivatives, which are widely used in medicinal chemistry for their potential therapeutic effects. This compound is notable for its structural complexity, featuring a tert-butyl group, a piperidine ring, and a 3-bromobenzylamino moiety.
Synthesis and Applications
The synthesis of tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate involves multi-step organic reactions, often starting with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group, followed by the introduction of the 3-bromobenzylamino moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include interactions with various receptors or enzymes involved in therapeutic pathways.
Safety and Handling
-
Hazard Statements: Although specific hazard statements for tert-Butyl 4-(3-bromobenzylamino)piperidine-1-carboxylate are not detailed, compounds with similar structures typically require caution due to potential toxicity and reactivity.
-
Storage Conditions: Generally, such compounds should be stored in a cool, dry place, away from light and moisture, and handled under inert conditions to prevent degradation.
Data Table
| Property | Value |
|---|---|
| CAS Number | 359877-98-8 |
| Molecular Weight | Approximately 369.303 g/mol |
| Purity | Typically ≥95% |
| Molecular Formula | C₁₇H₂₃BrN₂O₂ (inferred) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume